Cas no 82118-51-2 (1-(2-bromoethyl)-1H-benzimidazole hydrobromide)

1-(2-bromoethyl)-1H-benzimidazole hydrobromide 化学的及び物理的性質
名前と識別子
-
- 1-(2-bromoethyl)-1H-benzimidazole hydrobromide
-
- MDL: MFCD19104826
- インチ: InChI=1S/C9H9BrN2.BrH/c10-5-6-12-7-11-8-3-1-2-4-9(8)12;/h1-4,7H,5-6H2;1H
- InChIKey: YBRCRDCVJYNGLL-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)N=CN2CCBr.Br
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
1-(2-bromoethyl)-1H-benzimidazole hydrobromide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB305488-250 mg |
1-(2-Bromoethyl)-1H-benzimidazole hydrobromide; 95% |
82118-51-2 | 250 mg |
€204.20 | 2023-07-19 | ||
eNovation Chemicals LLC | Y1259351-1g |
1-(2-bromoethyl)-1H-benzimidazole hydrobromide |
82118-51-2 | 95% | 1g |
$290 | 2023-05-18 | |
Key Organics Ltd | BS-40469-1g |
1-(2-bromoethyl)-1H-benzimidazole hydrobromide |
82118-51-2 | >95% | 1g |
£255.00 | 2025-02-09 | |
Key Organics Ltd | BS-40469-5g |
1-(2-bromoethyl)-1H-benzimidazole hydrobromide |
82118-51-2 | >95% | 5g |
£822.00 | 2025-02-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1852670-1g |
1-(2-Bromoethyl)-1H-benzimidazole hydrobromide |
82118-51-2 | 95% | 1g |
¥9163.00 | 2024-07-28 | |
abcr | AB305488-5g |
1-(2-Bromoethyl)-1H-benzimidazole hydrobromide, 95%; . |
82118-51-2 | 95% | 5g |
€1045.70 | 2025-03-19 | |
abcr | AB305488-10g |
1-(2-Bromoethyl)-1H-benzimidazole hydrobromide, 95%; . |
82118-51-2 | 95% | 10g |
€1660.80 | 2025-03-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1852670-250mg |
1-(2-Bromoethyl)-1H-benzimidazole hydrobromide |
82118-51-2 | 95% | 250mg |
¥4404.00 | 2024-07-28 | |
abcr | AB305488-10 g |
1-(2-Bromoethyl)-1H-benzimidazole hydrobromide; 95% |
82118-51-2 | 10 g |
€1,660.80 | 2023-07-19 | ||
abcr | AB305488-1 g |
1-(2-Bromoethyl)-1H-benzimidazole hydrobromide; 95% |
82118-51-2 | 1 g |
€304.50 | 2023-07-19 |
1-(2-bromoethyl)-1H-benzimidazole hydrobromide 関連文献
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
10. Cadmium metavanadate mixed oxide nanorods for the chemiresistive detection of methane molecules†Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
1-(2-bromoethyl)-1H-benzimidazole hydrobromideに関する追加情報
Introduction to 1-(2-bromoethyl)-1H-benzimidazole hydrobromide (CAS No. 82118-51-2)
1-(2-bromoethyl)-1H-benzimidazole hydrobromide, with the chemical formula C10H10BBrN2O·HBr, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzimidazole class, which is well-documented for its diverse biological activities and therapeutic potential. The presence of a bromoethyl side chain and a hydrobromide salt form enhances its chemical reactivity and solubility, making it a valuable intermediate in drug synthesis and development.
The CAS number 82118-51-2 uniquely identifies this molecule and distinguishes it from other benzimidazole derivatives. Its molecular structure consists of a benzene ring fused with a pyrimidine-like heterocycle, featuring a bromoethyl substituent at the 1-position and a hydrobromide counterion. This configuration imparts unique electronic and steric properties that make it particularly useful in medicinal chemistry.
In recent years, 1-(2-bromoethyl)-1H-benzimidazole hydrobromide has garnered attention due to its role as a key intermediate in the synthesis of various bioactive molecules. Benzimidazole derivatives are known for their antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The bromoethyl group introduces additional functionalization possibilities, enabling further chemical modifications to tailor the biological activity of the compound.
One of the most compelling aspects of this compound is its application in the development of targeted therapies. Researchers have leveraged its structural features to design molecules that interact selectively with biological targets, such as enzymes and receptors. For instance, studies have explored its potential in inhibiting kinases and other enzymes involved in cancer progression. The bromine atom provides a handle for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing complex drug molecules.
The hydrobromide salt form enhances the compound's stability and solubility in aqueous solutions, facilitating its use in pharmaceutical formulations. This property is particularly advantageous for drug delivery systems where bioavailability and compatibility with biological matrices are critical factors. Additionally, the hydrobromide form simplifies purification processes, making it a preferred choice for industrial-scale synthesis.
Recent advancements in computational chemistry have further highlighted the significance of 1-(2-bromoethyl)-1H-benzimidazole hydrobromide. Molecular modeling studies have revealed that this compound can effectively modulate protein-protein interactions, making it a promising candidate for developing small-molecule inhibitors. These inhibitors are designed to disrupt pathological signaling pathways by binding to specific protein targets. The ability to fine-tune the pharmacophore through structural modifications has opened new avenues for drug discovery.
In clinical research, 1-(2-bromoethyl)-1H-benzimidazole hydrobromide has been investigated for its potential therapeutic effects in various diseases. Preliminary studies suggest that it may exhibit neuroprotective properties by scavenging reactive oxygen species and reducing inflammation. Furthermore, its ability to cross the blood-brain barrier has made it an attractive candidate for treating neurological disorders. While further clinical trials are needed to validate these findings, the preliminary results are encouraging and warrant continued investigation.
The synthesis of 1-(2-bromoethyl)-1H-benzimidazole hydrobromide involves multi-step organic reactions that require precise control over reaction conditions. Key steps include the formation of the benzimidazole core through condensation reactions followed by bromination at the desired position. The introduction of the bromoethyl group is typically achieved via nucleophilic substitution or metal-catalyzed coupling reactions. Finally, conversion to the hydrobromide salt ensures improved stability and handling properties.
The industrial production of this compound must adhere to stringent quality control measures to ensure consistency and purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to verify the structural integrity and purity of the final product. These methods provide critical data for regulatory submissions and ensure compliance with pharmaceutical standards.
The environmental impact of synthesizing 1-(2-bromoethyl)-1H-benzimidazole hydrobromide is another important consideration. Efforts have been made to develop greener synthetic routes that minimize waste generation and reduce energy consumption. Solvent recovery systems and catalytic processes have been implemented to enhance sustainability without compromising yield or purity. These initiatives align with global efforts to promote environmentally responsible chemical manufacturing.
Future research directions for 1-(2-bromoethyl)-1H-benzimidazole hydrobromide include exploring its role in combination therapies. By pairing this compound with other bioactive molecules, researchers aim to achieve synergistic effects that could improve treatment outcomes for complex diseases such as cancer and autoimmune disorders. Additionally, investigating its mechanism of action at a molecular level will provide insights into how it interacts with biological targets and modulates disease pathways.
In conclusion, 1-(2-bromoethyl)-1H-benzimidazole hydrobromide (CAS No. 82118-51-2) is a versatile compound with significant potential in pharmaceutical research and development. Its unique structural features make it a valuable building block for designing novel therapeutic agents targeting various diseases. As research continues to uncover new applications and synthetic methodologies, this compound is poised to play an increasingly important role in advancing drug discovery efforts worldwide.
82118-51-2 (1-(2-bromoethyl)-1H-benzimidazole hydrobromide) 関連製品
- 2171925-58-7(3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}-2-(propan-2-yl)butanoic acid)
- 2229426-08-6(5-(but-3-yn-2-yl)pyrimidine)
- 1052634-81-7(2-Cyclopropyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid)
- 959256-89-4(1-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-one)
- 2167478-13-7(8,8-bis(fluoromethyl)-2,10-dioxa-5-azadispiro3.1.3^{6}.3^{4}dodecane)
- 1806883-98-6(5-(Difluoromethyl)-3-fluoro-2-nitropyridine-4-carboxaldehyde)
- 1797139-01-5(N-(2-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)thiophene-3-carboxamide)
- 2138249-18-8(1-{9-oxatricyclo5.2.1.0,1,6decan-5-yl}piperidine-4-carboxylic acid)
- 1334136-63-8(5-Bromo-2-(4-methylpiperazin-1-yl)-3-nitropyridin-4-amine)
- 2227698-92-0((2R)-1-(1,3-thiazol-2-yl)propan-2-amine)
